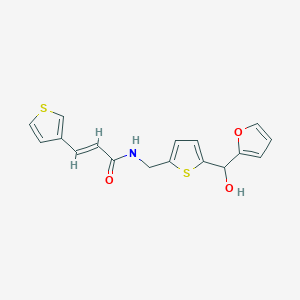
(E)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H15NO3S2 and its molecular weight is 345.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(thiophen-3-yl)acrylamide is a compound of considerable interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H15NO3S2
- Molecular Weight : 345.43 g/mol
- IUPAC Name : (E)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide
The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown activity as positive allosteric modulators of nAChRs, influencing neurotransmitter release and neuronal excitability .
- Antimicrobial Activity : The compound's structural analogs have demonstrated significant antimicrobial properties, suggesting that it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene-based compounds, including those structurally related to this compound. For instance, derivatives with similar frameworks exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
Neuropharmacological Effects
In neuropharmacological studies, compounds with similar structures have been tested for their anxiolytic effects through behavioral assays in animal models. For example, a related compound demonstrated anxiolytic-like activity at doses of 0.5 mg/kg in the elevated plus maze test, indicating potential therapeutic applications in anxiety disorders .
Case Studies
- Study on Anxiolytic Activity : A study investigated the effects of a thiophene derivative on anxiety-like behavior in mice. The results indicated significant anxiolytic effects mediated by α7 nicotinic acetylcholine receptors, suggesting that similar compounds could be developed for treating anxiety disorders .
- Antimicrobial Evaluation : Another study focused on synthesizing thiophene derivatives and assessing their antimicrobial properties. The findings revealed that certain derivatives exhibited potent antibacterial activity and low cytotoxicity, making them suitable candidates for further development as antimicrobial agents .
Eigenschaften
IUPAC Name |
(E)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-16(6-3-12-7-9-22-11-12)18-10-13-4-5-15(23-13)17(20)14-2-1-8-21-14/h1-9,11,17,20H,10H2,(H,18,19)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEUFKVJAIURGJ-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C=CC3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)/C=C/C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













